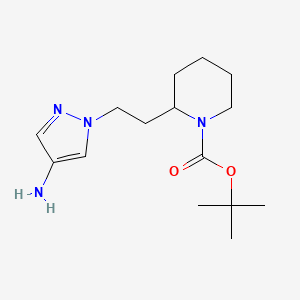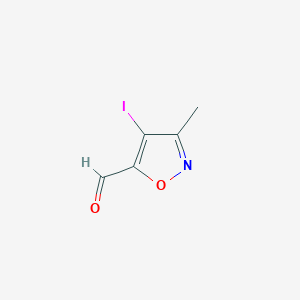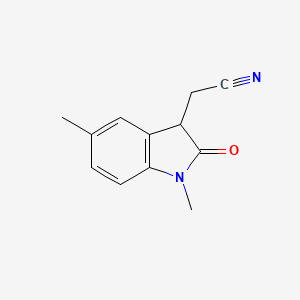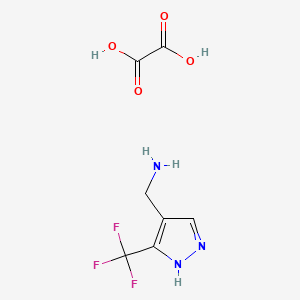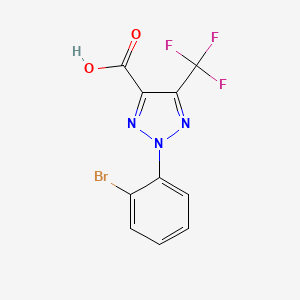
2-(2-Bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. The reaction conditions often require the use of a copper catalyst and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the bromophenyl and trifluoromethyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(2-Fluorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(2-Iodophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
Compared to its analogs, 2-(2-Bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.
Properties
Molecular Formula |
C10H5BrF3N3O2 |
|---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-5-3-1-2-4-6(5)17-15-7(9(18)19)8(16-17)10(12,13)14/h1-4H,(H,18,19) |
InChI Key |
HMIKVXVXPBCNTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol](/img/structure/B11787587.png)

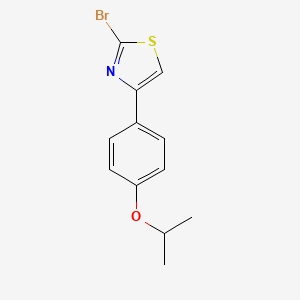
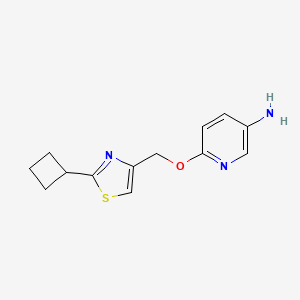
![7-(Piperazin-1-yl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787600.png)
![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)


![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)
